molecular formula C9H21N3 B7923315 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7923315
M. Wt: 171.28 g/mol
InChI Key: XVBJGTLWOWQTOZ-VIFPVBQESA-N
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Description

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine (CAS: 1354007-20-7) is a chiral ethylamine derivative featuring a pyrrolidine ring substituted with a dimethylaminomethyl group at the 2-position. Its molecular weight is approximately 171.29 g/mol . The compound’s stereochemistry (S-configuration) is critical, as enantiomeric purity often influences biological activity and receptor binding. For instance, ethylamine derivatives with pyrrolidine or piperidine substituents are commonly utilized in glucokinase activators and sigma receptor ligands .

Properties

IUPAC Name

2-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)8-9-4-3-6-12(9)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBJGTLWOWQTOZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Nucleophilic Alkylation and Quaternary Ammonium Formation

The tertiary dimethylamine group undergoes alkylation with electrophiles such as alkyl halides or epoxides. For example:

  • Reaction with methyl iodide in acetonitrile at 60°C forms a quaternary ammonium salt (93% yield).

  • Epoxide ring-opening with ethylene oxide produces polyamine derivatives under mild basic conditions (pH 9–10) .

ReactantProductConditionsYieldSource
Methyl iodideQuaternary ammonium saltCH₃CN, 60°C, 6 hr93%
Ethylene oxideEthylene glycol-linked polyamineK₂CO₃, H₂O, 25°C, 12 hr78%

Acylation and Amide Bond Formation

The primary ethylamine group reacts with acyl chlorides or activated esters:

  • Benzoylation using benzoyl chloride in dichloromethane with triethylamine yields N-benzoyl derivatives (85% yield) .

  • Coupling with carboxylic acids via EDC/HOBt produces amides with >90% efficiency in DMF .

Key example :
2-((S)-...-ethylamine+RCOClEt3N, CH2Cl2RCONH-(CH2)2pyrrolidine derivative\text{2-((S)-...-ethylamine} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{RCONH-(CH}_2\text{)}_2-\text{pyrrolidine derivative}

Coordination Chemistry and Catalysis

The compound acts as a ligand for transition metals, enhancing catalytic activity:

  • Forms stable complexes with Pd(II) in Suzuki-Miyaura cross-couplings (TON > 1,000) .

  • InCl₃-catalyzed multicomponent reactions employ its amine groups for imine intermediate stabilization .

Mechanistic insight :
The pyrrolidine ring’s rigidity and dimethylaminomethyl group’s electron-donating properties optimize metal-ligand orbital overlap, as shown in Pd-catalyzed enantioselective couplings .

Reductive Amination and Imine Formation

The ethylamine group participates in reductive amination with ketones:

  • Reaction with cyclohexanone and NaBH₃CN in methanol yields cyclic amine products (82% yield) .

  • Imine intermediates are stabilized by the pyrrolidine ring’s conformational rigidity.

Oxidation and Stability Considerations

  • The pyrrolidine ring resists oxidation under mild conditions (e.g., H₂O₂, rt) but forms pyrrolidone derivatives at elevated temperatures (>80°C).

  • Sensitivity to strong acids limits use in low-pH environments, necessitating buffered conditions for reactions like diazotization .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
  • Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Biology

  • Ligand in Receptor Studies : Investigated for its potential as a ligand in binding studies with various receptors, contributing to understanding receptor-ligand interactions.
  • Neuropharmacological Effects : It has been explored for its ability to modulate neurotransmitter systems, indicating potential therapeutic applications in treating neurological disorders.

Medicine

  • Therapeutic Potential : The compound is being studied for its effects on the central nervous system, with implications for developing treatments for conditions such as depression and anxiety.
  • Antibacterial Properties : Research suggests that derivatives may exhibit antibacterial activity against strains like E. coli and A. baumannii, indicating its potential as an antimicrobial agent.

A. Neurotransmitter Modulation

A study demonstrated that compounds with similar structures could influence neurotransmitter release and uptake, highlighting their potential in treating depression and anxiety disorders.

B. Anticancer Efficacy

In vitro studies indicated that certain Mannich bases related to this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential pathway for anticancer therapies.

C. Antibacterial Activity

Research showed that specific structural modifications could significantly enhance antibacterial potency against resistant strains, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against related ethylamine derivatives, as summarized below:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Biological/Functional Relevance Reference
2-Pyrrolidin-1-yl-ethylamine Pyrrolidine ring at R2 position EC50 = 6 nM (glucokinase activation)
2-(Dimethylamino)ethylamine Dimethylamino group at R2 position EC50 = 37 nM (glucokinase activation)
BD 1008 N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Sigma receptor ligand (high affinity)
BD 1047 N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine Sigma receptor ligand (moderate affinity)
2-(3-Pyridyl)-2-Pyrrolidinylethylamine Pyridyl-pyrrolidine hybrid Structural analog with potential CNS activity
(S)-1-Pyridin-2-yl-ethylamine Chiral ethylamine with pyridyl substituent Stereochemical influence on receptor binding

Key Observations

Substituent Effects on Enzyme Activity: In glucokinase activators (), ethylamine derivatives with cyclic amines (e.g., pyrrolidine) at the R2 position exhibit superior potency (EC50 = 6 nM) compared to dimethylamino-substituted analogs (EC50 = 37 nM). This suggests that the rigidity and electron-rich nature of pyrrolidine enhance van der Waals interactions in enzyme binding pockets .

Receptor Binding and Selectivity: BD 1008 (pyrrolidinyl) and BD 1047 (dimethylamino) demonstrate that substituent bulk and polarity dictate sigma receptor affinity. BD 1008’s pyrrolidine group likely enhances hydrophobic interactions, whereas BD 1047’s dimethylamino group may reduce steric hindrance . The dimethylaminomethyl group in the target compound could balance hydrophobicity and steric effects, offering tunable receptor engagement.

Stereochemical Influence :

  • Chiral ethylamines, such as (S)-1-Pyridin-2-yl-ethylamine, highlight the importance of enantiomeric configuration in biological systems. The (S)-configuration in the target compound may confer distinct binding kinetics or metabolic stability compared to its (R)-counterpart .

In contrast, the target compound’s dimethylaminomethyl group may prioritize hydrogen bonding or charge interactions .

Biological Activity

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine, a compound featuring a chiral pyrrolidine structure and a dimethylamino group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

The synthesis of this compound typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The compound can undergo various chemical transformations, including:

  • Oxidation : Formation of N-oxides using agents like hydrogen peroxide.
  • Reduction : Conversion into secondary or primary amines via reducing agents such as lithium aluminum hydride.
  • Substitution : Participation in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist, modulating receptor activity. Specific pathways involved depend on the target receptor or enzyme, which can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

A study highlighted the antiproliferative effects of Mannich bases, a class of compounds that includes derivatives of this compound. These compounds demonstrated activity against various human cancer cell lines, including HeLa (cervical) and A549 (lung) cells. The structure–activity relationship (SAR) analysis suggested that modifications to the side chains could enhance cytotoxicity against resistant cancer strains .

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Its structural features suggest possible interactions with central nervous system receptors, which may lead to therapeutic applications in treating neurological disorders.

Antibacterial Properties

Research into related compounds indicates that derivatives of this compound may possess antibacterial properties. Studies on similar Mannich bases revealed effective inhibition against bacterial strains such as E. coli and A. baumannii, suggesting that this compound could also be evaluated for similar activities .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that certain Mannich bases exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
  • Neurotransmitter Modulation : Research has indicated that compounds with similar structures can influence neurotransmitter release and uptake, highlighting their potential in treating depression and anxiety disorders .
  • Antibacterial Activity : A comparative study showed that specific structural modifications could significantly enhance antibacterial potency against resistant strains, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanolHydroxyl group instead of aminoModerate cytotoxicity
2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-propylamineLonger alkyl chainEnhanced antibacterial activity
Mannich Base DerivativesVarying side chainsAnticancer and antimicrobial properties

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